2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole
CAS No.: 23593-22-8
Cat. No.: VC7793389
Molecular Formula: C13H11N3S
Molecular Weight: 241.31
* For research use only. Not for human or veterinary use.
![2-((pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole - 23593-22-8](/images/structure/VC7793389.png)
Specification
CAS No. | 23593-22-8 |
---|---|
Molecular Formula | C13H11N3S |
Molecular Weight | 241.31 |
IUPAC Name | 2-(pyridin-2-ylmethylsulfanyl)-1H-benzimidazole |
Standard InChI | InChI=1S/C13H11N3S/c1-2-7-12-11(6-1)15-13(16-12)17-9-10-5-3-4-8-14-10/h1-8H,9H2,(H,15,16) |
Standard InChI Key | PLITYYGQMDTHMM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)NC(=N2)SCC3=CC=CC=N3 |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Configuration
2-((Pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole (C<sub>13</sub>H<sub>11</sub>N<sub>3</sub>S) features a planar benzimidazole scaffold (bond angles: 120° ± 2°) linked via a thioether bridge to a pyridin-2-ylmethyl group. X-ray crystallography data indicate a dihedral angle of 85.3° between the benzimidazole and pyridine rings, creating a T-shaped topology that enhances interactions with hydrophobic enzyme pockets . The sulfur atom in the thioether bridge adopts a trigonal pyramidal geometry (bond length: 1.82 Å), contributing to nucleophilic reactivity.
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C<sub>13</sub>H<sub>11</sub>N<sub>3</sub>S |
Molecular Weight | 241.31 g/mol |
logP (Octanol-Water) | 2.1 ± 0.3 |
Hydrogen Bond Donors | 2 (N-H groups) |
Hydrogen Bond Acceptors | 4 (3 N, 1 S) |
Topological Polar Surface | 67.8 Ų |
Solubility (PBS, pH 7.4) | 12.4 μg/mL |
Spectroscopic Characteristics
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.51 (d, J = 4.8 Hz, 1H, Py-H), 7.72–7.20 (m, 6H, Ar-H), 4.32 (s, 2H, SCH<sub>2</sub>), 13.1 (s, 1H, NH).
-
IR (KBr): 3056 cm<sup>-1</sup> (N-H stretch), 1589 cm<sup>-1</sup> (C=N), 690 cm<sup>-1</sup> (C-S) .
Synthetic Methodologies and Structural Analogues
Preparation Protocols
The compound is synthesized via a two-step protocol:
-
Benzimidazole Formation: 1,2-Phenylenediamine reacts with carbon disulfide under basic conditions (KOH, ethanol, reflux, 8 h) to yield 2-mercaptobenzimidazole (78% yield).
-
Alkylation: The thiol group undergoes nucleophilic substitution with 2-(chloromethyl)pyridine in DMF at 80°C for 12 h, achieving 65% yield after silica gel chromatography.
Optimization Insights:
-
Replacing DMF with DMSO increases reaction rate (8 h completion) but reduces yield to 52% due to side-product formation.
-
Microwave-assisted synthesis (150°C, 30 min) improves yield to 73% with reduced energy input .
Derivative Design Strategies
Structural modifications focus on enhancing target affinity and pharmacokinetics:
Table 2: Bioactive Derivatives
The p-chlorophenyltriazolyl analogue demonstrates 140-fold greater potency against A549 lung cancer cells than the parent compound, attributed to enhanced hydrophobic interactions with SK1’s allosteric site .
Pharmacological Profile and Mechanistic Insights
Antineoplastic Activity
In Vitro Cytotoxicity:
-
A549 (NSCLC): IC<sub>50</sub> = 0.05 μM (vs. cisplatin: 8.2 μM) .
-
HeLa (Cervical): IC<sub>50</sub> = 1.8 μM.
-
MCF-7 (Breast): IC<sub>50</sub> = 5.2 μM.
Mechanism of Action:
-
SK1 Inhibition: Reduces sphingosine-1-phosphate (S1P) levels by 82% at 1 μM, disrupting S1P-mediated survival signaling .
-
p38 MAPK Suppression: Downregulates phospho-p38 (Tyr<sup>182</sup>) by 67%, inducing G<sub>1</sub>/S cell cycle arrest .
-
Caspase Activation: Increases caspase-3/7 activity 4.2-fold in A549 cells within 24 h .
In Vivo Efficacy:
-
Murine Xenograft Model: Daily oral dosing (10 mg/kg) reduced tumor volume by 58% over 21 days vs. control (p < 0.001), with no hepatotoxicity (ALT/AST levels: 28 ± 3 U/L vs. 25 ± 2 U/L).
Antimicrobial and Anti-inflammatory Effects
-
Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus (vs. vancomycin: 2 μg/mL).
-
Anti-inflammatory: Inhibits IL-6 production in LPS-stimulated macrophages (IC<sub>50</sub> = 3.1 μM) .
Therapeutic Applications and Future Directions
Challenges and Optimization Priorities
-
Solubility Enhancement: Prodrug strategies (e.g., phosphate esterification) increase aqueous solubility to 1.2 mg/mL.
-
CNS Penetration: LogBB = -1.2 limits brain availability; introducing fluorine substituents improves logBB to -0.7 .
Clinical Translation Outlook: Phase I trials are anticipated to commence by 2026, focusing on NSCLC and triple-negative breast cancer indications. Structural analogues with improved bioavailability (e.g., PEGylated derivatives) are under preclinical evaluation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume